SU14813

Catalog No.
S548050
CAS No.
627908-92-3
M.F
C23H27FN4O4
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU14813

CAS Number

627908-92-3

Product Name

SU14813

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C23H27FN4O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N

SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

5-((5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl)-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, SU 14813, SU-14813, SU14813

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Description

The exact mass of the compound (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is 442.20163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Medicinal Chemistry

(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (hereafter referred to as the compound) possesses a unique structural combination of several pharmacophoric features that have been associated with various biological activities. These features include the indole ring, the pyrrole ring, and the morpholine moiety. Indole and pyrrole rings are found in many bioactive molecules, including anti-cancer agents []. Morpholine rings are present in numerous drugs, often influencing factors like solubility and metabolism []. The presence of these functionalities suggests the compound as a potential candidate for further investigation in medicinal chemistry.

While there is no published research specifically on this compound, its structural similarity to other bioactive molecules warrants further study. Researchers could explore the compound's potential for various therapeutic areas based on the activities of similar molecules.

Ligand Design

The compound's structure could be valuable in ligand design. Ligands are molecules that bind to specific sites on proteins, often playing a crucial role in cellular processes. By studying the interaction between this compound and relevant proteins, researchers could gain insights into protein function and potentially develop new therapeutic agents [].

SU14813 is a small molecule compound classified as a dual inhibitor of receptor tyrosine kinases, specifically targeting vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor beta (PDGFRβ). It is an oxindole derivative that has been demonstrated to possess potent antiangiogenic and antitumor properties. The compound exhibits an inhibitory concentration (IC50) of approximately 0.04 µM for VEGFR2, indicating its strong efficacy in blocking this receptor's activity . SU14813 was identified from a chemical library similar to that used for sunitinib, another well-known kinase inhibitor, highlighting its potential utility in cancer therapy .

Involving SU14813 are centered around its ability to bind and inhibit multiple receptor tyrosine kinases. These reactions include:

  • Inhibition of Phosphorylation: SU14813 inhibits the phosphorylation of key receptors such as VEGFR2, PDGFRβ, and FLT3 in xenograft tumors. This inhibition is dose-dependent, with effective plasma concentrations estimated between 100 to 200 ng/mL .
  • Cell Proliferation and Migration: In cellular assays, SU14813 has been shown to inhibit both ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial and tumor cells expressing the targeted receptors .

SU14813 exhibits significant biological activity in various preclinical models. It has been shown to:

  • Induce regression or growth arrest in established xenograft tumors derived from human or rat tumor cell lines.
  • Enhance the efficacy of other chemotherapeutic agents, such as docetaxel, leading to improved tumor growth inhibition and increased survival rates in animal models .
  • Reduce angiogenesis by inhibiting the signaling pathways activated by the targeted receptor tyrosine kinases .

The synthesis of SU14813 involves several steps:

  • Starting Materials: The synthesis begins with N-substituted isatin derivatives.
  • Refluxing Conditions: The reaction typically involves refluxing these isatin derivatives with other reagents such as bromoalkanes in solvents like dimethylformamide or acetonitrile, often in the presence of bases like potassium carbonate .
  • Isolation and Purification: Following the reaction, the desired products are isolated through suction filtration and recrystallization techniques to ensure purity .

SU14813 has several notable applications in cancer research and therapy:

  • Antitumor Therapy: Its primary application lies in treating various malignancies through its ability to inhibit angiogenesis and tumor growth.
  • Combination Therapy: It is being evaluated in clinical trials for use in combination with other chemotherapeutic agents, enhancing their effectiveness against solid tumors .
  • Research Tool: SU14813 serves as a valuable tool in studying signaling pathways involving receptor tyrosine kinases in cancer biology .

Studies on SU14813 have revealed its interactions with several key signaling pathways involved in cancer progression:

  • Multitargeted Approach: By inhibiting multiple receptor tyrosine kinases simultaneously, SU14813 minimizes the risk of tumor resistance that can occur with single-target therapies.
  • Synergistic Effects: Research indicates that combining SU14813 with other agents like docetaxel can lead to synergistic effects, improving therapeutic outcomes compared to monotherapy .

Several compounds share structural similarities or target profiles with SU14813. Here are a few notable examples:

Compound NameTarget KinasesIC50 Values (µM)Unique Features
SunitinibVEGFR1, VEGFR2, PDGFRβ0.01 - 0.05First-generation multitargeted kinase inhibitor
SorafenibRAF kinase, VEGFR20.005 - 0.02Also targets mutant BRAF
RegorafenibVEGFR1, VEGFR2, PDGFRβ0.001 - 0.01Designed for advanced colorectal cancer
CabozantinibMET, VEGFR20.001 - 0.01Focuses on MET inhibition alongside angiogenesis

SU14813's uniqueness lies in its dual targeting of both VEGFR2 and PDGFRβ while exhibiting broad-spectrum activity against multiple receptor tyrosine kinases involved in tumor growth and metastasis. This multitarget approach may provide enhanced therapeutic benefits over single-target inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

442.20163352 g/mol

Monoisotopic Mass

442.20163352 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZZ6VH5MZ17

Other CAS

627908-92-3

Wikipedia

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Dates

Modify: 2023-08-15

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